Cas no 1227601-26-4 ((5,6-Dibromopyridin-2-yl)methanol)

(5,6-Dibromopyridin-2-yl)methanol 化学的及び物理的性質
名前と識別子
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- (5,6-dibromopyridin-2-yl)methanol
- 5,6-Dibromopyridine-2-methanol
- (5,6-Dibromopyridin-2-yl)methanol
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- インチ: 1S/C6H5Br2NO/c7-5-2-1-4(3-10)9-6(5)8/h1-2,10H,3H2
- InChIKey: VBLHXYOGMWOPHB-UHFFFAOYSA-N
- ほほえんだ: BrC1=C(N=C(C=C1)CO)Br
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 10
- 回転可能化学結合数: 1
- 複雑さ: 112
- トポロジー分子極性表面積: 33.1
- 疎水性パラメータ計算基準値(XlogP): 1.7
(5,6-Dibromopyridin-2-yl)methanol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A023022665-250mg |
5,6-Dibromopyridine-2-methanol |
1227601-26-4 | 97% | 250mg |
$646.00 | 2023-09-03 | |
Alichem | A023022665-1g |
5,6-Dibromopyridine-2-methanol |
1227601-26-4 | 97% | 1g |
$1629.60 | 2023-09-03 | |
Alichem | A023022665-500mg |
5,6-Dibromopyridine-2-methanol |
1227601-26-4 | 97% | 500mg |
$1019.20 | 2023-09-03 |
(5,6-Dibromopyridin-2-yl)methanol 関連文献
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10. 3D walnut-shaped TiO2/RGO/MoO2@Mo electrode exhibiting extraordinary supercapacitor performance†Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785
(5,6-Dibromopyridin-2-yl)methanolに関する追加情報
(5,6-Dibromopyridin-2-yl)methanol: A Comprehensive Overview
The compound (5,6-Dibromopyridin-2-yl)methanol, identified by the CAS number 1227601-26-4, is a significant molecule in the field of organic chemistry. This compound belongs to the class of pyridine derivatives, which are widely studied due to their unique chemical properties and diverse applications. The structure of (5,6-Dibromopyridin-2-yl)methanol consists of a pyridine ring substituted with two bromine atoms at positions 5 and 6, along with a hydroxymethyl group (-CH₂OH) attached at position 2. This substitution pattern imparts distinct electronic and steric properties to the molecule, making it a valuable compound in various chemical reactions and industrial processes.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of (5,6-Dibromopyridin-2-yl)methanol. Researchers have explored various methodologies to optimize its production, including nucleophilic aromatic substitution and coupling reactions. These methods not only enhance the yield but also improve the purity of the compound, which is crucial for its application in sensitive chemical reactions. The synthesis of this compound often involves the use of brominating agents such as N-bromosuccinimide (NBS) or elemental bromine (Br₂), under controlled conditions to ensure selective substitution at positions 5 and 6 of the pyridine ring.
The physical properties of (5,6-Dibromopyridin-2-yl)methanol are well-documented. It is a crystalline solid with a melting point of approximately 130°C and a boiling point around 300°C under standard atmospheric pressure. The compound is sparingly soluble in water but exhibits good solubility in organic solvents such as dichloromethane (DCM), chloroform (CHCl₃), and ethyl acetate (EtOAc). These solubility characteristics make it suitable for use in various organic reactions, including SNAr (nucleophilic aromatic substitution) reactions and Heck coupling reactions.
The chemical reactivity of (5,6-Dibromopyridin-2-yl)methanol is influenced by the electron-withdrawing effects of the bromine substituents on the pyridine ring. These substituents deactivate the ring towards electrophilic aromatic substitution but activate it towards nucleophilic aromatic substitution under certain conditions. The hydroxymethyl group at position 2 introduces additional functionality, enabling further chemical transformations such as oxidation to carboxylic acid or reduction to methylene groups.
In terms of applications, (5,6-Dibromopyridin-2-yl)methanol has found utility in several areas. In pharmaceutical chemistry, it serves as an intermediate in the synthesis of bioactive compounds with potential anti-inflammatory and anticancer properties. Recent studies have highlighted its role in constructing complex heterocyclic frameworks that mimic natural product structures. Additionally, this compound is employed in agrochemicals as an intermediate for herbicides and insecticides due to its ability to undergo specific transformations that yield biologically active molecules.
The environmental impact of (5,6-Dibromopyridin-2-yl)methanol has also been a topic of interest among researchers. Studies have shown that this compound exhibits moderate biodegradability under aerobic conditions, with degradation rates influenced by factors such as pH and temperature. However, further research is required to fully understand its long-term persistence in various environmental matrices and its potential effects on aquatic organisms.
In conclusion, (5,6-Dibromopyridin-2-yl)methanol, CAS No. 1227601-26-4, is a versatile compound with significant potential in organic synthesis and industrial applications. Its unique structure and reactivity make it an invaluable tool for chemists seeking to design novel molecules with tailored properties. As research continues to uncover new synthetic routes and applications for this compound, its role in advancing chemical science is expected to grow further.
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